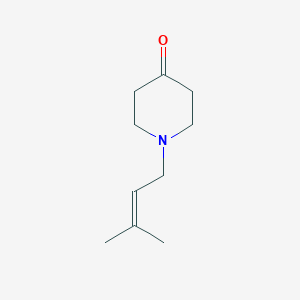

![molecular formula C16H17N5OS B471620 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide CAS No. 353508-37-9](/img/structure/B471620.png)

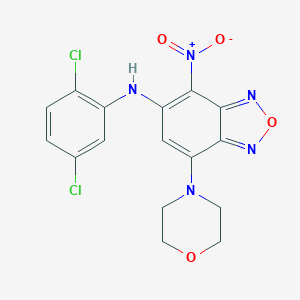

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial Activity

This compound has been utilized as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have shown potential in treating malaria, as they interfere with the pyrimidine biosynthesis pathway crucial for the growth and reproduction of the Plasmodium parasite .

Synthesis of Ruthenium Complexes

It serves as a reactant for creating Ruthenium (II)-Hmtpo complexes . These complexes are studied for their potential applications in catalysis and material science , particularly due to their unique electronic and structural properties .

Vilsmeier Reaction

The compound is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic chemistry for the formation of aldehydes and ketones , which are fundamental building blocks in many synthetic pathways .

HIV Research

Researchers have investigated the pharmacological activity of this compound due to its binding to HIV TAR RNA . This interaction could lead to new approaches in HIV treatment , as TAR RNA plays a critical role in the transcriptional regulation of the HIV virus .

Green Chemistry

A related compound, 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines, has been synthesized in water, showcasing a green methodology . This approach emphasizes the importance of environmentally friendly practices in chemical synthesis .

Mecanismo De Acción

Target of Action

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Biochemical Pathways

Given the activities of other 1,2,4-triazolo[1,5-a]pyrimidines, it might be involved in pathways related to inflammation, cell proliferation, and metabolic regulation .

Result of Action

Based on the activities of other 1,2,4-triazolo[1,5-a]pyrimidines, it might have anti-inflammatory, antiproliferative, and metabolic regulatory effects .

Propiedades

IUPAC Name |

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-11-9-12(2)21-15(17-11)18-16(19-21)23-10-14(22)20(3)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDGUUVQJNTVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione](/img/structure/B471549.png)

![4-[(7-Morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B471574.png)

![N-(3-chlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B471617.png)

![N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B471618.png)

![3-{2,5-dimethyl-3-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B471678.png)